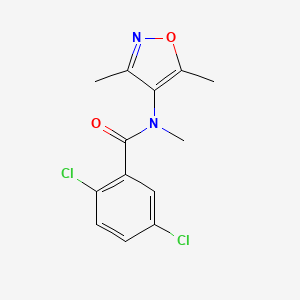
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Dihydroartemisinin-quinoline hybrid (DHAQ) and is a hybrid molecule derived from artemisinin and quinoline. Dihydroartemisinin is an antimalarial drug, and quinoline is a class of organic compounds that has been used to treat malaria, lupus, and arthritis.
Wirkmechanismus
The mechanism of action of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It has also been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria.
Biochemical and physiological effects:
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the formation of new blood vessels that supply tumors with nutrients. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one in lab experiments include its potent antimalarial, antitumor, and anti-inflammatory properties. It has also been shown to have low toxicity in animal studies. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one. One area of research could focus on improving the solubility of the compound to make it more effective in treating diseases. Another area of research could focus on identifying the specific molecular targets of the compound to better understand its mechanism of action. Additionally, research could focus on developing new derivatives of the compound with improved properties for treating specific diseases.
Synthesemethoden
The synthesis of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one involves the reaction of artemisinin with 4-chloroquinoline in the presence of a base. The reaction produces a mixture of dihydroartemisinin and quinoline, which is then treated with sodium hydride and 2-chloro-N-(4-methoxyphenyl)acetamide to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have antimalarial, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use in treating diseases such as lupus, arthritis, and cancer.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(2)18-10-8-15(16(18)19)20-14-7-9-17-13-6-4-3-5-12(13)14/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNNTWHASHMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)SC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)



![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)

![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)
![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
